Valinomycin

Übersicht

Beschreibung

Valinomycin is a naturally occurring dodecadepsipeptide, primarily known for its role as a potassium ionophore. It is produced by several species of the genus Streptomyces, notably Streptomyces fulvissimus . This compound is highly selective for potassium ions over sodium ions, making it a valuable tool in biochemical research and various industrial applications .

Vorbereitungsmethoden

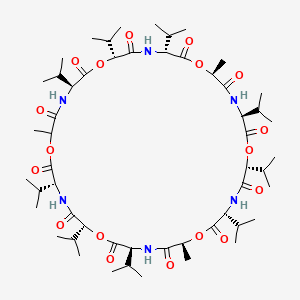

Synthetic Routes and Reaction Conditions: Valinomycin can be synthesized through nonribosomal peptide synthesis pathways. The biosynthetic pathway involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring .

Industrial Production Methods: Industrial production of this compound often involves the use of recombinant Escherichia coli strains engineered to express the necessary biosynthetic pathway constituents from Streptomyces tsusimaensis . The production process typically employs a glucose-limited fed-batch strategy based on pure mineral salt medium . This method has been scaled up from milliliter volumes to 10-liter bioreactors, demonstrating robustness and reliability for industrial-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valinomycin unterliegt verschiedenen chemischen Reaktionen, darunter die Komplexierung mit Kaliumionen, die seine primäre Funktion ist. Es kann auch Komplexe mit anderen Kationen bilden, jedoch mit viel geringerer Affinität.

Häufige Reagenzien und Bedingungen: Die Bildung von this compound-Kalium-Komplexen erfolgt typischerweise in Gegenwart von Kaliumsalzen unter neutralen bis leicht alkalischen Bedingungen. Die Reaktion wird durch die cyclische Struktur von this compound erleichtert, die eine Kavität bietet, die perfekt auf Kaliumionen zugeschnitten ist .

Hauptprodukte: Das Hauptprodukt der Wechselwirkung von this compound mit Kaliumionen ist der this compound-Kalium-Komplex, der sehr stabil und selektiv für Kalium gegenüber Natriumionen ist .

Wissenschaftliche Forschungsanwendungen

Valinomycin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: this compound wird in Studien des Membranpotenzials und des Ionentransports in Zellen eingesetzt.

Medizin: this compound wurde auf seine potenziellen antiviralen und antibakteriellen Eigenschaften untersucht.

Industrie: this compound wird bei der Entwicklung von kaliumsensitiven Elektroden und Sensoren verwendet.

5. Wirkmechanismus

This compound fungiert als kaliumspezifischer Transporter und erleichtert den Transport von Kaliumionen durch Lipidmembranen „den elektrochemischen Potentialgradienten entlang“ . Es bildet einen Komplex mit Kaliumionen und umschließt diese in seiner cyclischen Struktur. Diese Komplexbildung ermöglicht den Transport von Kaliumionen durch Zellmembranen, stört das Membranpotenzial und beeinflusst zelluläre Prozesse .

Wirkmechanismus

Valinomycin functions as a potassium-specific transporter, facilitating the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient . It forms a complex with potassium ions, encapsulating them within its cyclic structure. This complexation allows potassium ions to be transported across cell membranes, disrupting the membrane potential and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Valinomycin wird oft mit anderen Ionophoren wie Nigericin und Monensin verglichen. Während alle drei Verbindungen den Ionentransport über Membranen erleichtern, ist this compound einzigartig in seiner hohen Selektivität für Kaliumionen gegenüber Natriumionen . Diese Selektivität ist auf die spezifische Größe und Struktur der Kavität in this compound zurückzuführen, die perfekt auf Kaliumionen passt .

Ähnliche Verbindungen:

Nigericin: Ein Ionophor, der Kaliumionen gegen Wasserstoffionen über Membranen austauscht.

Monensin: Ein Ionophor, der Natriumionen und Protonen über Membranen transportiert.

Die einzigartige Struktur von this compound und seine hohe Selektivität für Kaliumionen machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Valinomycin is a cyclic depsipeptide antibiotic that has garnered significant attention since its discovery in 1955. Initially recognized for its antibacterial properties, this compound has since been found to exhibit a diverse range of biological activities, including antifungal, antiviral, insecticidal, and antitumor effects. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound consists of a cyclic structure formed by twelve amino acids, which allows it to function as a potassium ionophore. This unique structure facilitates the selective transport of potassium ions across biological membranes, leading to the dissipation of membrane potential, which is crucial for its biological activity. The mechanism of action involves not only ion transport but also inhibition of protein synthesis at the elongation stage, contributing to its antimicrobial effects .

Antibacterial Effects

This compound was initially isolated for its antibacterial properties against Mycobacterium tuberculosis. Subsequent studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

Antifungal Activity

This compound also exhibits potent antifungal activity. It has been shown to inhibit the growth of plant pathogens such as Botrytis cinerea and Magnaporthe grisea, with complete inhibition observed at MIC values as low as 4 µg/mL .

Antiviral Activity

Recent research has highlighted this compound's potential as an antiviral agent. Studies have shown that it effectively inhibits the replication of various viruses, including coronaviruses. Notably, this compound demonstrated an impressive inhibitory effect on MERS-CoV with an EC50 value of 6.07 µM and an IC50 value as low as 5 nM in Vero E6 cells . The antiviral activity against other viruses is summarized in Table 2.

| Virus | IC50 (nM) | EC50 (µM) |

|---|---|---|

| MERS-CoV | 5 | 6.07 |

| HCoV-229E | 67 | - |

| Zika Virus | 78 | - |

| Porcine reproductive virus | 24 | - |

Antitumor Activity

This compound has also been investigated for its antitumor properties. It induces apoptosis in various cancer cell lines through mechanisms such as loss of mitochondrial membrane potential and activation of caspases . The IC50 values for different tumor cell lines are presented in Table 3.

| Cell Line | IC50 (ng/mL) |

|---|---|

| OVCAR-3 (ovarian cancer) | 0.19 |

| NCI-H460 (lung cancer) | 0.49 |

| A-498 (renal cancer) | 1.9 |

Case Studies

- Impact on Fibroblasts : A study involving fibroblasts from patients with fatty acid oxidation defects showed that this compound stimulated CO2 release in normal cells but failed to do so in cells from patients with VLCAD deficiency, highlighting its potential use in diagnostic applications .

- Mitophagy Activation : Recent findings suggest that this compound acts as a mitophagy activator, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease .

Eigenschaften

CAS-Nummer |

2001-95-8 |

|---|---|

Molekularformel |

C54H90N6O18 |

Molekulargewicht |

1111.3 g/mol |

IUPAC-Name |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1 |

InChI-Schlüssel |

FCFNRCROJUBPLU-UYBNATROSA-N |

SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

Kanonische SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

Aussehen |

Solid powder |

Color/Form |

Shiny rectangular plates |

melting_point |

374 °F (EPA, 1998) 190 °C |

Key on ui other cas no. |

2001-95-8 |

Physikalische Beschreibung |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998) Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Insoluble in water Soluble in petroleum ethe |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Valinomycin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?

A1: this compound selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].

Q2: Does this compound affect other cellular processes besides ion transport?

A2: Research indicates that this compound can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by this compound-mediated K+ efflux [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].

Q4: What spectroscopic techniques are used to characterize the structure of this compound and its complexes?

A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of this compound and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within this compound complexes [].

Q5: In what types of systems and under what conditions is this compound typically used for research?

A5: this compound is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].

Q6: How does the membrane surface charge influence this compound's activity?

A6: Studies using synthetic lipid monolayers revealed that this compound effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure this compound monolayers, highlighting the importance of membrane surface charge [, ].

Q7: Does this compound act as a catalyst in any reactions?

A7: this compound is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of this compound [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: Modifications to the this compound structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to this compound []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.